N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
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Overview
Description
The description of a compound typically includes its IUPAC name, other names or identifiers, and its structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors.Molecular Structure Analysis
Scientists often use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Furan derivatives, including those structurally related to the specified compound, play a crucial role in the development of therapeutic agents. For instance, furan and pyridine-based bisamides have been explored as supramolecular gelators, highlighting the importance of heteroatoms in modulating self-assembly behavior, which is crucial for drug delivery systems and material science applications Santanu Panja, Sumit Ghosh, K. Ghosh, 2018. Additionally, thieno[2,3-b]pyridines and furo[2,3-b]pyridines have been synthesized and tested for their antiproliferative activity against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy Joyce Hung, H. Arabshahi, E. Leung, J. Reynisson, D. Barker, 2014.
Molecular Targeting and Imaging
Compounds structurally related to furan derivatives have also been utilized in targeting specific molecular receptors, offering promising applications in diagnostic imaging. For example, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, highlights the potential of furan derivatives in imaging neuroinflammation and contributing to the understanding and treatment of neuropsychiatric disorders A. Horti, R. Naik, C. Foss, I. Minn, Varia Misheneva, Yong Du, Yuchuan Wang, W. B. Mathews, Yunkou Wu, Andrew W. Hall, C. Lacourse, Hye-Hyun Ahn, Hwanhee Nam, Wojciech G. Lesniak, H. Valentine, O. Pletnikova, J. Troncoso, Matthew D. Smith, P. Calabresi, A. Savonenko, R. Dannals, M. Pletnikov, M. Pomper, 2019.
Material Science and Chemical Synthesis
In the realm of material science, furan derivatives have been employed as building blocks for polymers with unique properties. Research into hyperbranched aromatic polyamides, for instance, demonstrates the versatility of furan-based compounds in creating materials with potential applications in plastics and fine chemicals, underscoring their importance in sustainable material development Gang Yang, M. Jikei, M. Kakimoto, 1999.
Safety And Hazards
Scientists look at the compound’s toxicity, flammability, and other hazards. They also study how to handle and dispose of it safely.
Future Directions
Based on the results of their studies, scientists may suggest future research directions. This could include potential applications of the compound, or further studies to better understand its properties.
properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(24-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-23-18/h2-11,13-14H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUOBNBLCKMFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide |
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